Cas no 262-50-0 (Naphth[2,3-b]oxepin(8CI,9CI))

Naphth[2,3-b]oxepin(8CI,9CI) structure
Naphth[2,3-b]oxepin(8CI,9CI) structure
Product Name:Naphth[2,3-b]oxepin(8CI,9CI)
CAS No:262-50-0
MF:C8H9NO2
MW:151.162562131882
CID:249459
PubChem ID:75799
Update Time:2025-04-19

Naphth[2,3-b]oxepin(8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Naphth[2,3-b]oxepin(8CI,9CI)
    • 1-(1,3-benzodioxol-5-yl)methanamine
    • piperonyl-amine
    • 1,3-Benzodioxol-5-ylmhylamine
    • FT-0634403
    • benzo[d][1,3]dioxol-5-ylmethaneamine
    • 2HC7X6T2RR
    • MFCD00005840
    • SB13499
    • 1,3-Benzodioxol-5-ylmethanamine
    • benzo[d][1,3]dioxol-5-ylmethanamine
    • 1 ,3-benzodioxol-5-ylmethylamine
    • 5-(Aminomethyl)-1,3-benzodioxole
    • (1,3-benzodioxol-5-ylmethyl)amine
    • Piperonylamine, 97%
    • SDCCGMLS-0065921.P001
    • AKOS000119060
    • 1,3-benzodioxol-5-ylmethylamine
    • 2h-1,3-benzodioxol-5-ylmethylamine
    • (2H-1,3-benzodioxol-5-yl)methanamine
    • 2620-50-0
    • P1057
    • SCHEMBL57649
    • 1,3-Benzodioxol-5-ylmethanamine #
    • SY035065
    • Piperonylamine
    • Z104472420
    • benzo[1,3]dioxol-5-ylmethyl amine
    • FS-1191
    • MR1
    • 3,4-methylenedioxybenzyl amine
    • BCP20906
    • SCHEMBL11082938
    • InChI=1/C8H9NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5,9H2
    • NSC75851
    • NSC 75851
    • (benzo[1,3]dioxol-5-ylmethyl)amine
    • NS00028048
    • STR02208
    • ZILSBZLQGRBMOR-UHFFFAOYSA-
    • DTXSID00180836
    • 3,4-(methylenedioxy)-benzylamine
    • EINECS 220-056-1
    • (1,3-dioxaindan-5-yl)methanamine
    • 3,4-Methylenedioxybenzylamine
    • NSC-75851
    • 1,3-Benzodioxole-5-methanamine
    • 3,4-METHYLENEDIOXY BENZYLAMINE
    • Benzo-1,3-dioxole-5-methylamine
    • 262-50-0
    • CS-W016315
    • J-503863
    • Q27463473
    • (1,3-Benzodioxol-5-yl)methylamine
    • BDBM626070
    • 3,4-methylenedioxy-benzylamine
    • 3,4-(Methylenedioxy)benzylamine
    • EN300-19047
    • c-benzo[1,3]dioxol-5-yl-methylamine
    • benzo[d]-[1,3]dioxol-5-ylmethanamine
    • benzo[d][1,3]dioxol-5-ylmethylamine
    • F2190-0391
    • piperonyl amine
    • (1,3-dioxaindan-5-yl)methylamine
    • Inchi: 1S/C8H9NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5,9H2
    • InChI Key: ZILSBZLQGRBMOR-UHFFFAOYSA-N
    • SMILES: O1COC2C=CC(CN)=CC1=2

Computed Properties

  • Exact Mass: 194.0732
  • Monoisotopic Mass: 151.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 44.5Ų

Experimental Properties

  • PSA: 13.14
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.